5,5-Difluoropiperidine-2-carboxylic acid
CAS No.: 1255663-89-8
Cat. No.: VC21271172
Molecular Formula: C6H9F2NO2
Molecular Weight: 165.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1255663-89-8 |
---|---|
Molecular Formula | C6H9F2NO2 |
Molecular Weight | 165.14 g/mol |
IUPAC Name | 5,5-difluoropiperidine-2-carboxylic acid |
Standard InChI | InChI=1S/C6H9F2NO2/c7-6(8)2-1-4(5(10)11)9-3-6/h4,9H,1-3H2,(H,10,11) |
Standard InChI Key | BFZRDTSYFQNDDT-UHFFFAOYSA-N |
SMILES | C1CC(CNC1C(=O)O)(F)F |
Canonical SMILES | C1CC(CNC1C(=O)O)(F)F |
Introduction
5,5-Difluoropiperidine-2-carboxylic acid is a fluorinated derivative of piperidine carboxylic acid, characterized by the introduction of two fluorine atoms at the 5th position of the piperidine ring. This compound has garnered attention in chemical and pharmaceutical research due to its potential applications as a building block in drug design and other synthetic processes.
Synthesis
The synthesis of 5,5-Difluoropiperidine-2-carboxylic acid typically involves:
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Fluorination reactions targeting the 5th position of the piperidine ring.
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Functionalization to introduce the carboxylic acid group.
These processes often require specialized reagents and conditions to ensure selective fluorination and high yields.
Applications
This compound is primarily used as:
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A building block for designing protein degraders and other bioactive molecules.
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A precursor in the synthesis of pharmaceuticals where fluorination improves pharmacokinetics, such as enhancing metabolic stability or bioavailability.
Physicochemical Characteristics
The physicochemical properties of 5,5-Difluoropiperidine-2-carboxylic acid are outlined below:
Characteristic | Details |
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Solubility | Soluble in water and organic solvents |
Stability | Stable under room temperature conditions |
Storage | Recommended at room temperature |
The presence of fluorine atoms contributes to its unique electronic properties, which are often exploited in drug discovery.
Research Findings
Although detailed experimental data on this specific compound are scarce, similar fluorinated derivatives have demonstrated:
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Enhanced pharmacokinetics due to fluorine's electron-withdrawing effects.
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Potential antimicrobial or anticancer activities when incorporated into larger molecular frameworks.
Further studies are needed to fully elucidate its therapeutic potential.
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